3-Ethynyl-4-methoxybenzonitrile
Overview
Description
3-Ethynyl-4-methoxybenzonitrile is a chemical compound belonging to the class of benzonitriles. It is characterized by the presence of an ethynyl group and a methoxy group attached to a benzene ring, along with a nitrile group. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Ethynyl-4-methoxybenzonitrile typically involves organic synthesis techniques. One common method involves the ethylation of isovanillin, followed by aldehyde oximation, acetic anhydride dehydration, and decoloration treatment with absolute ethyl alcohol . The reaction conditions are generally moderate, and the process includes the use of acetic anhydride as a dehydrating agent and activated carbon as a decolorizing agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis processes. The raw materials used are readily available, and the reaction conditions are optimized for high yield and purity. The use of recyclable reagents and eco-friendly processes is emphasized to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethynyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, halogenated compounds, and other substituted benzonitriles .
Scientific Research Applications
3-Ethynyl-4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of high-performance materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in reactions that modify the activity of enzymes and other proteins. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-ethynyl-4-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-3-9-6-8(7-11)4-5-10(9)12-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQRMFKWXZQYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586556 | |
Record name | 3-Ethynyl-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204919-70-0 | |
Record name | 3-Ethynyl-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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